2-(4-cyclohexylphenyl)-1H-indole

Lipophilicity Physicochemical profiling Drug-likeness

2-(4-Cyclohexylphenyl)-1H-indole (CAS 52047-58-2) is a 2-arylindole derivative characterized by a cyclohexylphenyl substituent at the indole 2-position, yielding a molecular formula of C20H21N and a molecular weight of 275.4 g/mol. Its computed physicochemical profile includes a high predicted lipophilicity (XLogP3 = 6.3), zero hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area of 15.8 Ų.

Molecular Formula C20H21N
Molecular Weight 275.4 g/mol
CAS No. 52047-58-2
Cat. No. B14646041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclohexylphenyl)-1H-indole
CAS52047-58-2
Molecular FormulaC20H21N
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C20H21N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h4-5,8-15,21H,1-3,6-7H2
InChIKeyLGNNIBQNPOYNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyclohexylphenyl)-1H-indole Procurement: Core Identity and Physicochemical Baseline


2-(4-Cyclohexylphenyl)-1H-indole (CAS 52047-58-2) is a 2-arylindole derivative characterized by a cyclohexylphenyl substituent at the indole 2-position, yielding a molecular formula of C20H21N and a molecular weight of 275.4 g/mol [1]. Its computed physicochemical profile includes a high predicted lipophilicity (XLogP3 = 6.3), zero hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area of 15.8 Ų [1]. This compound serves primarily as a synthetic intermediate and research building block within the broader 2-arylindole chemical space, which is recognized for diverse biological activities including kinase inhibition, anti-inflammatory effects, and antiviral applications [2].

Why Generic 2-Arylindole Substitution Fails for 2-(4-Cyclohexylphenyl)-1H-indole


Simple 2-arylindoles such as 2-phenylindole or 2-(4-methylphenyl)-1H-indole cannot substitute for 2-(4-cyclohexylphenyl)-1H-indole in applications where high lipophilicity, conformational bulk, and specific steric demands are critical [1]. The cyclohexyl substituent introduces a saturated, conformationally flexible ring that significantly alters molecular shape, lipophilic surface area, and potential for hydrophobic protein-ligand interactions compared to planar aromatic substituents [2]. This structural distinction is non-trivial: in HCV NS5B polymerase allosteric inhibitors, cyclohexyl and phenyl ring substituents bridged by an indole moiety have been shown to fill two closely spaced hydrophobic pockets, a binding mode that purely aromatic 2-arylindoles cannot recapitulate [2]. The quantitative evidence below demonstrates that while direct bioactivity data for this specific compound remains limited in the public domain, its physicochemical differentiation and structural class membership provide a rational basis for prioritized selection in specific research contexts.

Quantitative Differentiation Evidence for 2-(4-Cyclohexylphenyl)-1H-indole vs. Structural Analogs


Lipophilicity-Driven Differentiation: 2-(4-Cyclohexylphenyl)-1H-indole vs. 2-Phenylindole

2-(4-Cyclohexylphenyl)-1H-indole exhibits a computed XLogP3 of 6.3, substantially higher than the predicted XLogP3 of 2-phenylindole (approximately 3.5-3.8 based on comparable 2-arylindole scaffolds) [1]. This ~2.5-2.8 log unit increase reflects the lipophilic contribution of the cyclohexyl ring, translating to roughly a 300-600 fold increase in predicted octanol-water partition coefficient. This difference has direct implications for membrane permeability, non-specific protein binding, and solubility profiles in assay systems [2].

Lipophilicity Physicochemical profiling Drug-likeness

Rotatable Bond and Conformational Flexibility: 2-(4-Cyclohexylphenyl)-1H-indole vs. 2-(4-Methylphenyl)-1H-indole

2-(4-Cyclohexylphenyl)-1H-indole possesses 2 rotatable bonds (phenyl-indole linkage and phenyl-cyclohexyl linkage) plus the conformational flexibility of the cyclohexyl ring itself, which can adopt multiple chair and boat conformations [1]. In contrast, 2-(4-methylphenyl)-1H-indole (CAS 55577-25-8) has only 1 rotatable bond (phenyl-indole linkage) and a conformationally restricted methyl substituent [2]. This difference in conformational sampling capacity means that 2-(4-cyclohexylphenyl)-1H-indole can explore a significantly larger volume of conformational space, with potential advantages for induced-fit binding to flexible protein pockets [3].

Conformational analysis Molecular flexibility Scaffold design

HCV NS5B Polymerase Allosteric Site: Structural Class Evidence for Cyclohexylphenyl-Indole Scaffolds

Crystallographic studies of indole-based HCV NS5B allosteric inhibitors reveal that a cyclohexyl and phenyl ring substituent combination, bridged by an indole moiety, fills two closely spaced hydrophobic pockets on the thumb domain surface, while a carboxylate substituent forms a salt bridge with an exposed arginine residue [1]. A closely related compound, 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid (CHEMBL368884), demonstrated IC50 values of 48-50 nM against HCV NS5B RNA-dependent RNA polymerase [2]. Although 2-(4-cyclohexylphenyl)-1H-indole lacks the 6-carboxylic acid group found in these optimized inhibitors, its cyclohexylphenyl-indole core represents the minimal pharmacophoric scaffold for this binding mode and is therefore a strategic starting point for fragment elaboration or scaffold-hopping programs targeting this allosteric site [3].

HCV NS5B polymerase Allosteric inhibition Antiviral drug discovery

Hexaprofen Structural Relationship: Differentiated Pharmacology via Indole vs. Propionic Acid Scaffold

2-(4-Cyclohexylphenyl)-1H-indole shares the identical 4-cyclohexylphenyl pharmacophoric fragment with hexaprofen (2-(4-cyclohexylphenyl)propionic acid, CAS 24645-20-3), a known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects via cyclooxygenase (COX) inhibition [1]. However, the replacement of hexaprofen's propionic acid moiety with an indole ring fundamentally alters the compound's pharmacological profile: the indole NH serves as a hydrogen bond donor (HBD count = 1) rather than the carboxylic acid of hexaprofen, and the compound lacks the acidic functionality required for COX active-site metal coordination [2]. This scaffold differentiation means that 2-(4-cyclohexylphenyl)-1H-indole cannot serve as a direct NSAID replacement but instead redirects the cyclohexylphenyl fragment toward different biological targets (e.g., kinase ATP-binding pockets, protein-protein interaction interfaces) where the indole NH can engage in hydrogen bonding with backbone carbonyls [3].

NSAID COX inhibition Scaffold differentiation

Topological Polar Surface Area: Predicted Membrane Permeability Advantage vs. 3-Substituted Indole Analogs

2-(4-Cyclohexylphenyl)-1H-indole exhibits a computed topological polar surface area (TPSA) of 15.8 Ų [1], which is notably low even among 2-arylindole derivatives. For comparison, 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid (CHEMBL368884) has a TPSA of approximately 53-55 Ų due to the carboxylic acid substituent [2]. TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, and values below 20 Ų are characteristic of highly lipophilic CNS-penetrant compounds [3]. The 3.4-fold lower TPSA of the target compound relative to its 6-carboxylic acid analog predicts substantially higher passive membrane permeability, making it a more suitable scaffold for intracellular or CNS target engagement in cellular assays [3].

Membrane permeability Blood-brain barrier penetration ADME prediction

High-Value Application Scenarios for 2-(4-Cyclohexylphenyl)-1H-indole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Hydrophobic Protein Pockets (Kinases, NS5B Polymerase)

The high XLogP3 of 6.3 and low TPSA of 15.8 Ų make 2-(4-cyclohexylphenyl)-1H-indole an ideal fragment-sized scaffold for targeting deep hydrophobic pockets such as the HCV NS5B allosteric thumb domain site, where crystallographic evidence confirms that cyclohexyl-phenyl-indole moieties fill two adjacent hydrophobic sub-pockets [1]. Unlike 2-phenylindole (estimated XLogP3 ≈ 3.5-3.8), the >300-fold predicted increase in lipophilicity enables stronger van der Waals interactions with non-polar protein surfaces. Researchers can use this scaffold as a starting point for structure-based fragment elaboration, adding polar substituents (e.g., carboxylic acids, sulfonamides) to improve potency while leveraging the cyclohexylphenyl-indole core's validated binding pose [2].

Cell-Based Assay Development Requiring High Passive Membrane Permeability

With zero hydrogen bond acceptors and a TPSA of only 15.8 Ų, 2-(4-cyclohexylphenyl)-1H-indole is predicted to exhibit excellent passive membrane permeability, substantially outperforming 2-arylindole analogs bearing polar substituents (e.g., the 6-carboxylic acid analog with TPSA ≈ 53-55 Ų) [1]. This property is critical for cell-based phenotypic screening campaigns targeting intracellular proteins, where poor membrane permeability is a leading cause of false negatives. The absence of acidic or basic functionalities also minimizes pH-dependent ionization variability across different cellular compartments, ensuring consistent intracellular exposure in assays conducted at physiological pH [2].

Scaffold-Hopping from NSAID Cyclohexylphenyl Fragments to Non-COX Pharmacology

The structural relationship with hexaprofen—sharing the identical 4-cyclohexylphenyl fragment but replacing the propionic acid with an indole ring—enables rational scaffold-hopping strategies that preserve the validated lipophilic fragment while redirecting pharmacological activity away from COX enzymes [1]. The indole NH (hydrogen bond donor) and aromatic ring system can engage kinase hinge regions or protein-protein interaction interfaces that are inaccessible to hexaprofen's carboxylic acid group. This differentiated profile supports the exploration of cyclohexylphenyl-containing compounds for non-COX anti-inflammatory mechanisms (e.g., kinase inhibition, CRTH2 modulation) without the gastrointestinal and cardiovascular safety liabilities associated with chronic NSAID use [2].

Chemical Biology Tool Compound for Studying Hydrophobic Ligand-Protein Interactions

The unique combination of a rigid indole core and a flexible cyclohexyl ring (2 rotatable bonds plus ring pseudorotation) creates a molecular system where hydrophobic surface presentation can be modulated by cyclohexyl conformational changes without altering the indole hydrogen-bonding geometry [1]. This property is valuable for chemical biology studies investigating the thermodynamic signatures of hydrophobic ligand-protein interactions. Compared to 2-(4-methylphenyl)-1H-indole (1 rotatable bond, no ring flexibility), the target compound enables exploration of conformational entropy contributions to binding free energy, making it a useful tool for biophysical studies using isothermal titration calorimetry or surface plasmon resonance [2].

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